molecular formula C16H18N4 B14158653 4-(4-methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole CAS No. 378219-96-6

4-(4-methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole

Cat. No.: B14158653
CAS No.: 378219-96-6
M. Wt: 266.34 g/mol
InChI Key: GOMKLZFUKLYLQI-UHFFFAOYSA-N
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Description

4-(4-Methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole is a complex organic compound that features a piperidine ring fused to a pyrimidoindole structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole typically involves multi-step organic reactions. One common approach is the condensation of a suitable indole derivative with a piperidine precursor under controlled conditions. For instance, the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature followed by heating can yield the desired indole product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-(4-Methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets, such as receptors and enzymes. For example, it may act as an antagonist at the 5-HT6 receptor, which is involved in cognitive function and memory . The compound’s effects are mediated through the modulation of neurotransmitter levels and signaling pathways in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its fused pyrimidoindole structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

378219-96-6

Molecular Formula

C16H18N4

Molecular Weight

266.34 g/mol

IUPAC Name

4-(4-methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole

InChI

InChI=1S/C16H18N4/c1-11-6-8-20(9-7-11)16-15-14(17-10-18-16)12-4-2-3-5-13(12)19-15/h2-5,10-11,19H,6-9H2,1H3

InChI Key

GOMKLZFUKLYLQI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=NC3=C2NC4=CC=CC=C43

Origin of Product

United States

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